N'-((2,5-Dibromopyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide
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Overview
Description
The compound N-(2,5-Dibromopyridin-3-yl)pivalamide is a useful research chemical . It contains a pyridine ring with two bromine atoms and a pivalamide moiety.
Synthesis Analysis
There are several methods for synthesizing pyridine derivatives. For instance, addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C can afford 2-substituted pyridines .Molecular Structure Analysis
The molecular formula of N-(2,5-Dibromopyridin-3-yl)pivalamide is C10H12Br2N2O . The SMILES string is CC©©C(=O)NC1=CC(=CN=C1Br)Br .Chemical Reactions Analysis
Protodeboronation of pinacol boronic esters is a notable reaction involving pyridine derivatives . This reaction allows for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
The molecular weight of N-(2,5-Dibromopyridin-3-yl)pivalamide is 336.02 . It is a solid compound .Scientific Research Applications
DBMBSH has been used in a variety of scientific research applications. It has been found to be an effective inhibitor of the growth of certain bacteria, including E. coli, Staphylococcus aureus, and Pseudomonas aeruginosa. Additionally, DBMBSH has been studied as a potential drug target, as it has been found to interact with certain enzymes involved in the metabolism of drugs. Furthermore, DBMBSH has been studied as a potential inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of many drugs.
Mechanism of Action
The exact mechanism of action of DBMBSH is not yet fully understood. However, it is believed to act by binding to the active sites of certain enzymes, such as cytochrome P450, and inhibiting their activity. Additionally, it has been found to interact with certain proteins involved in the regulation of cell growth, which may explain its ability to inhibit the growth of certain bacteria.
Biochemical and Physiological Effects
The biochemical and physiological effects of DBMBSH are not yet fully understood. However, it has been found to inhibit the growth of certain bacteria, as well as interact with certain enzymes involved in the metabolism of drugs. Additionally, it has been studied as a potential inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of many drugs.
Advantages and Limitations for Lab Experiments
The main advantage of using DBMBSH in laboratory experiments is that it is relatively easy to synthesize and purify. Additionally, it has been found to interact with certain enzymes involved in the metabolism of drugs, making it a potentially useful tool for drug discovery. However, there are some limitations to using DBMBSH in laboratory experiments. For example, its exact mechanism of action is not yet fully understood, and it has not been extensively studied in vivo.
Future Directions
There are a number of potential future directions for the research and development of DBMBSH. For example, further studies could be conducted to better understand its mechanism of action and biochemical and physiological effects. Additionally, further research could be done to explore its potential as a drug target and inhibitor of the enzyme cytochrome P450. Furthermore, studies could be conducted to evaluate its potential as an antimicrobial agent, as well as its potential use in other applications such as cancer therapy. Finally, further research could be conducted to explore the potential of DBMBSH as a novel drug discovery tool.
Synthesis Methods
DBMBSH can be synthesized by the reaction of 2,5-dibromopyridine with 4-methylbenzenesulfonohydrazide in the presence of anhydrous sodium acetate. This reaction produces a 1:1 mixture of the two compounds, which can be separated by column chromatography. The isolated DBMBSH can then be purified and characterized by various analytical methods such as 1H NMR and UV-Vis spectroscopy.
Safety and Hazards
properties
IUPAC Name |
N-[(E)-(2,5-dibromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Br2N3O2S/c1-9-2-4-12(5-3-9)21(19,20)18-17-7-10-6-11(14)8-16-13(10)15/h2-8,18H,1H3/b17-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOEFNTJEKPKOPG-REZTVBANSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(N=CC(=C2)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(N=CC(=C2)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Br2N3O2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.12 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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